Alloxan tetrahydrate

描述

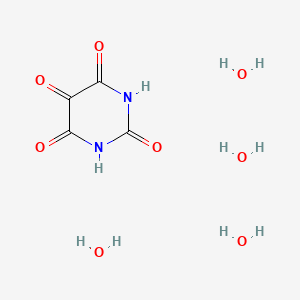

Alloxan tetrahydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the chemical formula C4H2N2O4·4H2O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. This compound is primarily used in scientific research, particularly in studies related to diabetes, due to its ability to induce diabetes in experimental animals .

准备方法

Synthetic Routes and Reaction Conditions

Alloxan tetrahydrate can be synthesized through the oxidation of uric acid or alloxantin. One common method involves the use of fuming nitric acid as an oxidizing agent. The reaction is carried out by adding fuming nitric acid to a solution of alloxantin dihydrate in water while maintaining the temperature below 60°C. The reaction mixture is then heated to 60-65°C to complete the reaction, followed by cooling to crystallize this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The crystallized this compound is then filtered, washed, and dried to obtain the desired compound .

化学反应分析

Hydrolysis and Stability

Alloxan tetrahydrate undergoes rapid hydrolysis in aqueous media, forming alloxanic acid. This reaction is pH-dependent and critical for understanding its instability in physiological environments.

| Reaction Conditions | Products | Half-Life | References |

|---|---|---|---|

| Aqueous solution (pH 7.35, 25°C) | Alloxanic acid | ~1.5 minutes | |

| Phosphate buffer (pH 7.2) | Degradation to CO₂, H₂O | 3.2 minutes |

- Mechanism : Hydrolysis involves the cleavage of the pyrimidine ring, leading to decarboxylation and oxidation .

- Impact : Rapid decomposition in blood plasma limits its biological half-life but enhances its pro-oxidant effects .

Redox Reactions and Radical Formation

This compound participates in cyclic redox reactions, generating reactive oxygen species (ROS) through interactions with intracellular thiols like glutathione (GSH).

Key Redox Pathways:

- Reduction to Dialuric Acid :

- Radical Intermediate Formation :

| Reductant | Product | ROS Generated | References |

|---|---|---|---|

| GSH | Dialuric Acid | ||

| H₂S | Alloxantin | None |

Adduct Formation with Nucleophiles

This compound reacts with nucleophiles, forming stable adducts. Notable examples include:

Triarylphosphine Adducts

- Structure : Zwitterionic complexes with P=O and N–H groups .

- Mechanism :

- Applications : Intermediate in synthesizing 5-barbituryl sulfides .

Amino Acid Interactions

Interaction with Thiols and Glutathione

This compound’s toxicity stems from its affinity for thiol groups, disrupting cellular redox balance:

| Thiol Source | Effect | Outcome | References |

|---|---|---|---|

| Glutathione | Depletion of cellular GSH | Oxidative stress in β-cells | |

| Cysteine | Disulfide bond formation | Enzyme inhibition |

Dimerization and Reduction Products

This compound dimerizes under reductive conditions:

| Reducing Agent | Product | Yield | Conditions | References |

|---|---|---|---|---|

| H₂S | Alloxantin | 70–80% | Ethanol, reflux | |

| NaBH₄ | Dialuric Acid | 90% | Aqueous, pH 7 |

科学研究应用

Scientific Research Applications

- Induction of Diabetes in Animal Models

- Mechanisms of Action

- Research on Antidiabetic Agents

Case Study 1: Protective Role of Phyllanthus fraternus

- A study demonstrated that administration of Phyllanthus fraternus extract significantly reduced blood glucose levels and oxidative stress markers in alloxan-induced diabetic rats. Histopathological examination revealed regeneration of pancreatic islets after treatment with the extract .

Case Study 2: Efficacy of Citrullus colocynthis

- In another investigation, Citrullus colocynthis was shown to improve blood glucose levels and promote regeneration of pancreatic islets in diabetic rats induced by alloxan. The extract demonstrated a significant reduction in necrotic changes within the pancreatic tissue .

Data Tables

| Application Area | Description |

|---|---|

| Induction of Diabetes | Used to create type 1 diabetes models in rodents for research purposes |

| Mechanism of Action | Generates reactive oxygen species leading to oxidative stress and cell death |

| Evaluation of Antidiabetic Agents | Serves as a model for testing new drugs or natural compounds for diabetes |

| Case Study | Findings |

|---|---|

| Phyllanthus fraternus | Reduced blood glucose and oxidative stress; promoted regeneration of pancreatic islets |

| Citrullus colocynthis | Improved blood glucose levels; enhanced regeneration of pancreatic tissue |

作用机制

Alloxan tetrahydrate exerts its effects primarily through the generation of reactive oxygen species (ROS). Upon entering pancreatic beta cells, alloxan is reduced to dialuric acid, which undergoes redox cycling to produce superoxide radicals, hydrogen peroxide, and hydroxyl radicals. These ROS cause oxidative damage to the beta cells, leading to cell necrosis and the onset of diabetes .

Alloxan also inhibits glucose-induced insulin secretion by selectively inhibiting glucokinase, the glucose sensor in beta cells. This dual mechanism of action makes alloxan a potent diabetogenic agent .

相似化合物的比较

Alloxan tetrahydrate is often compared with streptozotocin, another diabetogenic agent used in diabetes research. Both compounds selectively target pancreatic beta cells and induce diabetes, but they differ in their mechanisms of action. While alloxan generates ROS to cause beta cell necrosis, streptozotocin acts as an alkylating agent, causing DNA damage and beta cell death .

Similar Compounds

Streptozotocin: An alkylating agent used to induce diabetes in experimental animals.

Alloxantin: An intermediate in the synthesis of alloxan.

生物活性

Alloxan tetrahydrate is a derivative of alloxan, an organic compound known for its significant biological activity, particularly in the context of diabetes research. This article delves into the biological effects of this compound, focusing on its mechanism of action, experimental findings, and implications for diabetes modeling in laboratory settings.

This compound (C₄H₄N₂O₄·4H₂O) is a glucose analogue that selectively targets pancreatic beta cells, leading to their destruction. This selectivity arises from its uptake through the GLUT2 glucose transporter, which is abundant in these cells. Upon entering the beta cells, alloxan undergoes reduction to dialuric acid, generating reactive oxygen species (ROS) that induce oxidative stress and ultimately result in cell death .

The following table summarizes the key properties and mechanisms associated with this compound:

| Property | Description |

|---|---|

| Chemical Formula | C₄H₄N₂O₄·4H₂O |

| Mechanism of Action | Induces oxidative stress via ROS generation |

| Target Cells | Pancreatic beta cells (insulin-producing cells) |

| Disease Model | Type 1 diabetes in rodents |

Induction of Diabetes

This compound is widely used to induce diabetes mellitus in animal models, particularly rodents. In studies, a typical dose for inducing diabetes is 130 mg/kg administered intraperitoneally. The resultant hyperglycemia mimics type 1 diabetes characteristics, allowing researchers to explore potential treatments and understand disease mechanisms .

Case Study: Alloxan-Induced Diabetes in Rats

- Objective : To evaluate the protective effects of herbal extracts against alloxan-induced oxidative stress and hyperglycemia.

- Methodology : Adult male Wistar rats were divided into groups receiving different treatments post-alloxan injection.

- Findings : Significant increases in blood glucose, triglycerides, and oxidative stress markers were observed in diabetic rats. Treatment with herbal extracts showed varying degrees of efficacy in reducing these parameters, with higher doses yielding better results .

Histopathological Observations

Histopathological examinations reveal that alloxan causes extensive damage to the islets of Langerhans. In treated diabetic rats, significant morphological changes include necrosis and fibrotic replacement of beta cells. However, treatment with protective agents can lead to partial regeneration of these cells .

Oxidative Stress and Metabolic Implications

The administration of alloxan not only affects insulin-producing cells but also induces systemic oxidative stress. This has been linked to various complications associated with diabetes, such as nephropathy. Studies have shown that antioxidants can mitigate some oxidative damage caused by alloxan .

Research Findings Summary

- Oxidative Stress : Increased levels of lipid peroxidation products were noted in diabetic rats compared to controls.

- Biochemical Parameters : Elevated blood glucose and cholesterol levels were significantly reduced following treatment with antioxidant compounds.

- Histopathology : Treatment groups exhibited less severe damage to pancreatic tissues compared to untreated diabetic controls .

属性

IUPAC Name |

1,3-diazinane-2,4,5,6-tetrone;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4.4H2O/c7-1-2(8)5-4(10)6-3(1)9;;;;/h(H2,5,6,8,9,10);4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJROYYCRHFNFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)NC(=O)NC1=O.O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047241 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6010-91-9 | |

| Record name | Pyrimidine-2,4,5,6(1H,3H)-tetrone tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloxan tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。